Gramicidin J2
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Overview
Description
Gramicidin J2 is a cyclic polypeptide antibiotic produced by the bacterium Bacillus brevis. It is part of the gramicidin family, which includes several other compounds such as gramicidin A, B, C, and S. This compound is known for its potent antimicrobial properties, particularly against Gram-positive bacteria. Its unique structure and mode of action make it a valuable compound in the field of antibiotic research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Gramicidin J2 can be synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise assembly of amino acids, followed by cyclization to form the cyclic structure. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation. The final cyclization step is often achieved using high-dilution techniques to promote intramolecular cyclization over intermolecular polymerization .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Bacillus brevis under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound. Techniques such as solvent extraction, chromatography, and crystallization are commonly employed to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Gramicidin J2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds between cysteine residues, which can affect its biological activity.
Reduction: Reduction reactions can break disulfide bonds, potentially altering the compound’s structure and function.
Substitution: Substitution reactions can occur at specific amino acid residues, leading to the formation of analogs with modified properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in buffered solutions.
Substitution: Various amino acid derivatives and coupling reagents under mild conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of this compound, as well as various analogs with substituted amino acid residues .
Scientific Research Applications
Gramicidin J2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Employed in studies of membrane permeability and ion channel formation.
Medicine: Investigated for its potential as an antibiotic against resistant bacterial strains.
Industry: Utilized in the development of antimicrobial coatings and materials
Mechanism of Action
Gramicidin J2 exerts its effects by forming ion channels in the lipid bilayers of bacterial cell membranes. This disrupts the membrane potential and leads to the leakage of essential ions and molecules, ultimately causing cell death. The compound specifically targets the lipid bilayer, making it effective against a wide range of bacterial pathogens .
Comparison with Similar Compounds
Gramicidin A: A linear peptide that forms ion channels in membranes.
Gramicidin S: A cyclic peptide with similar antimicrobial properties but different structural features.
Gramicidin D: A mixture of gramicidins A, B, and C with potent antibacterial activity
Uniqueness of Gramicidin J2: this compound is unique due to its specific cyclic structure and the presence of distinct amino acid residues that contribute to its antimicrobial activity. Unlike linear gramicidins, the cyclic nature of this compound provides enhanced stability and resistance to enzymatic degradation .
Properties
CAS No. |
484-41-3 |
---|---|
Molecular Formula |
C35H56N8O6 |
Molecular Weight |
684.9 g/mol |
IUPAC Name |
(3R,6R,9S,12S,15R,18S)-9,15-bis(3-aminopropyl)-3-benzyl-6-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C35H56N8O6/c1-21(2)19-26-32(46)41-27(20-23-11-6-5-7-12-23)35(49)43-18-10-15-28(43)33(47)38-25(14-9-17-37)31(45)42-29(22(3)4)34(48)39-24(13-8-16-36)30(44)40-26/h5-7,11-12,21-22,24-29H,8-10,13-20,36-37H2,1-4H3,(H,38,47)(H,39,48)(H,40,44)(H,41,46)(H,42,45)/t24-,25+,26+,27+,28-,29-/m0/s1 |
InChI Key |
WFNWVXVVJCQFTO-ZUTQKEBKSA-N |
Isomeric SMILES |
CC(C)C[C@@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CCCN)CC3=CC=CC=C3 |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CCCN)CC3=CC=CC=C3 |
Origin of Product |
United States |
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